molecular formula C19H17FN4O2S B2814705 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1040645-40-6

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2814705
CAS RN: 1040645-40-6
M. Wt: 384.43
InChI Key: RPWRYAQNTOEPNX-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide” is a novel heterocyclic compound. It is a derivative of pyrimidine, a molecule that exhibits a wide range of pharmacological activities and is often used in the design of privileged structures in medicinal chemistry .

Scientific Research Applications

Anti-Cancer Activity

Compounds related to 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide have shown potential in anti-cancer activities. For instance, Hammam et al. (2005) explored compounds with a fluoro-substituted benzopyran structure demonstrating anti-lung cancer activity. Similarly, Gangjee et al. (2004) investigated benzoyl ring halogenated classical 2-amino pyrimidines as inhibitors of thymidylate synthase and as antitumor agents. These studies suggest the potential of such compounds in cancer treatment (Hammam et al., 2005; Gangjee et al., 2004).

Antibacterial Activity

Singh et al. (2010) synthesized derivatives including pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles and evaluated them for antibacterial activity. This indicates the potential application of similar compounds in antibacterial therapies (Singh et al., 2010).

Antiallergic Agents

Menciu et al. (1999) developed N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic agents. The structure of these compounds bears similarity to 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide, suggesting its potential use in treating allergies (Menciu et al., 1999).

Analgesic Agents

Fouchard et al. (2001) investigated (indol-3-yl)alkylamides for their analgesic properties, highlighting the potential of structurally related compounds as pain relief agents (Fouchard et al., 2001).

Antiviral Activity

Mary et al. (2020) synthesized and characterized a molecule similar to the compound for antiviral properties, especially against COVID-19. This suggests possible applications in antiviral therapies (Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) synthesized N-benzyl-substituted acetamide derivatives with thiazole, showing Src kinase inhibitory and anticancer activities. These findings indicate the potential of similar compounds in cancer therapy (Fallah-Tafti et al., 2011).

Anticonvulsant Agents

Liu et al. (2016) synthesized benzothiazole derivatives with potential as anticonvulsant agents, providing insights into the neurological applications of related compounds (Liu et al., 2016).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-15-3-1-14(2-4-15)12-27-19-23-16(10-18(26)24-19)9-17(25)22-11-13-5-7-21-8-6-13/h1-8,10H,9,11-12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWRYAQNTOEPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide

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